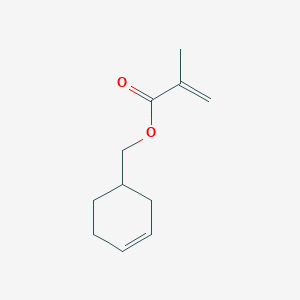

Cyclohexen-4-ylmethyl methacrylate

Description

Cyclohexen-4-ylmethyl methacrylate (CHMMA) is a methacrylate monomer characterized by a cyclohexenylmethyl substituent attached to the methacryloyl group. Its structure combines the reactivity of the methacrylate double bond with the steric and electronic effects of the cyclohexene ring.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

cyclohex-3-en-1-ylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-4,10H,1,5-8H2,2H3 |

InChI Key |

HVAZUMBELNLIGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1CCC=CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Cyclohexen-4-ylmethyl Methacrylate and Analogous Monomers

*Tg values are inferred based on substituent chemistry and comparable methacrylate systems.

Structural and Reactivity Differences

Cyclohexen-4-ylmethyl vs. Cyclohexyl Methacrylate :

The unsaturated cyclohexene ring in CHMMA introduces a reactive site for post-polymerization modifications (e.g., hydrogenation or epoxidation), unlike its saturated counterpart. This feature could enable tunable mechanical properties in polymers. Cyclohexyl methacrylate, with a saturated ring, is more thermally stable but less reactive, making it suitable for optical applications requiring clarity and dimensional stability .Comparison with Lauryl Methacrylate :

Lauryl methacrylate’s long alkyl chain imparts flexibility and hydrophobicity, drastically reducing Tg. In contrast, CHMMA’s rigid cyclohexene ring would increase Tg and stiffness, positioning it for applications requiring structural integrity.Aromatic vs. Cyclohexene Substituents : Benzyl methacrylate’s aromatic ring provides superior UV resistance and rigidity compared to CHMMA’s cyclohexene group. However, CHMMA’s unsaturated ring may offer unique reactivity for functionalized polymers.

Preparation Methods

Esterification of Cyclohexen-4-ylmethanol with Methacryloyl Chloride

The primary synthesis method involves reacting cyclohexen-4-ylmethanol with methacryloyl chloride in the presence of triethylamine as a base. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of methacryloyl chloride. Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation.

Reaction Conditions:

-

Temperature: 0–5°C to minimize side reactions (e.g., polymerization of methacrylate groups).

-

Solvent: Anhydrous dichloromethane or chloroform to enhance reagent solubility.

-

Molar Ratios: A 1:1.2 molar ratio of cyclohexen-4-ylmethanol to methacryloyl chloride ensures complete conversion.

Example Procedure (Adapted from and):

-

Dissolve cyclohexen-4-ylmethanol (1.0 mol) in anhydrous chloroform (400 mL).

-

Add triethylamine (1.2 mol) dropwise under nitrogen at 0°C.

-

Slowly introduce methacryloyl chloride (1.2 mol) over 1 hour.

-

Stir the mixture at 0–5°C for 4 hours, then warm to room temperature for 12 hours.

-

Quench with ice-cold water, extract the organic layer, and dry over anhydrous sodium sulfate.

-

Purify the crude product via fractional distillation under reduced pressure (80–85°C at 18 mmHg).

Yield and Purity:

Optimization of Reaction Parameters

Role of Solvent and Base

Non-polar solvents like chloroform or ethyl acetate improve miscibility of reagents, while triethylamine ensures efficient HCl scavenging. Substituting triethylamine with weaker bases (e.g., pyridine) reduces yields due to incomplete neutralization.

Temperature Control

Maintaining temperatures below 5°C during methacryloyl chloride addition prevents exothermic side reactions, such as:

-

Thermal polymerization of the methacrylate product.

-

Epoxidation of the cyclohexene ring in the presence of residual acids.

Characterization and Analytical Validation

Spectroscopic Analysis

FT-IR Spectroscopy:

-

C=O Stretch: 1720 cm⁻¹ (ester carbonyl).

-

C=C Stretch: 1630 cm⁻¹ (methacrylate vinyl group) and 1650 cm⁻¹ (cyclohexene ring).

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.10 (s, 1H, CH₂=C–).

-

δ 5.55 (s, 1H, CH₂=C–).

-

δ 4.15 (d, 2H, –OCH₂–).

¹³C NMR:

Industrial-Scale Purification Techniques

Fractional Distillation

Post-reaction purification employs fractional distillation under reduced pressure to isolate this compound from unreacted starting materials and oligomers. Key parameters include:

Thermal and Polymerization Behavior

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T g) of 36–88°C for homopolymers, depending on molecular weight. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for high-temperature applications.

Free Radical Polymerization

The monomer undergoes copolymerization with styrene or methyl methacrylate, yielding materials with tunable mechanical properties. Reactivity ratios (r₁ = 0.45 for this compound; r₂ = 1.2 for styrene) indicate a tendency toward alternating copolymers.

Industrial Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.